molecular formula C11H10Br4O2 B14509216 4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate CAS No. 62918-55-2

4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate

Cat. No.: B14509216
CAS No.: 62918-55-2
M. Wt: 493.81 g/mol
InChI Key: XHWPRPYWUQDXEP-UHFFFAOYSA-N
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Description

4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by the presence of multiple bromine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the bromination of phenyl butanoate derivatives. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl butanoates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It may be used in studies related to enzyme inhibition and other biochemical processes.

    Medicinal Chemistry:

Properties

CAS No.

62918-55-2

Molecular Formula

C11H10Br4O2

Molecular Weight

493.81 g/mol

IUPAC Name

(4-bromophenyl) 2,3-dibromo-2-(bromomethyl)butanoate

InChI

InChI=1S/C11H10Br4O2/c1-7(13)11(15,6-12)10(16)17-9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3

InChI Key

XHWPRPYWUQDXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C(CBr)(C(=O)OC1=CC=C(C=C1)Br)Br)Br

Origin of Product

United States

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